An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Properties, Synthesis, and Applications
Introduction
In the vast landscape of heterocyclic chemistry, benzofuran derivatives represent a class of compounds with significant and diverse biological activities.[1][2][3] This guide focuses on a specific, multifunctional member of this family: 2-Acetyl-7-hydroxybenzofuran . Possessing a unique arrangement of a benzofuran core, a reactive acetyl group, and a phenolic hydroxyl group, this compound serves as a valuable building block in medicinal chemistry and a subject of interest for its intrinsic biological properties.[4] Its structure is a key determinant of its utility, offering multiple sites for chemical modification, which allows for the synthesis of a wide array of derivatives.
This document provides a comprehensive overview of the known chemical, physical, and biological properties of 2-Acetyl-7-hydroxybenzofuran. We will delve into its spectroscopic signature, potential synthetic routes, and its current and prospective applications in pharmaceutical development, organic synthesis, and materials science. The insights provided are curated for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.
Core Chemical and Physical Properties
The fundamental identity and behavior of a compound are defined by its physical and chemical properties. For 2-Acetyl-7-hydroxybenzofuran, these attributes dictate its solubility, stability, and reactivity in various experimental settings. The compound typically appears as a light yellow to orange crystalline powder.[4][5][6]
A summary of its key properties is presented below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-(7-hydroxy-1-benzofuran-2-yl)ethanone | PubChem[7] |
| Synonyms | 2-Acetyl-7-hydroxycoumarone, 1-(7-hydroxy-2-benzofuranyl)ethanone | Chem-Impex, ChemicalBook[4][8] |
| CAS Number | 40020-87-9 | Chem-Impex, PubChem[4][7] |
| Molecular Formula | C₁₀H₈O₃ | Chem-Impex, PubChem[4][7] |
| Molecular Weight | 176.17 g/mol | Chem-Impex, PubChem[4][7] |
| Appearance | Light yellow to yellow to orange crystalline powder | Chem-Impex, TCI[4][6] |
| Melting Point | 164 - 168 °C | Chem-Impex[4] |
| Purity | ≥ 98% (by GC) | Chem-Impex, TCI[4][5] |
| Predicted Boiling Point | 327.8 ± 22.0 °C | ChemicalBook[8] |
| Predicted Density | 1.292 ± 0.06 g/cm³ | ChemicalBook[8] |
| Predicted pKa | 8.43 ± 0.40 | ChemicalBook[8] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of 2-Acetyl-7-hydroxybenzofuran relies on a combination of spectroscopic techniques. The key functional groups—a ketone, a phenol, and a substituted aromatic system—give rise to a characteristic spectral fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show a sharp singlet for the three protons of the acetyl group (CH₃) in the upfield region. The aromatic protons on the benzofuran ring system will appear as multiplets in the downfield region. A broad singlet, characteristic of the phenolic hydroxyl (-OH) proton, would also be anticipated.
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¹³C NMR : The carbon spectrum will be distinguished by a signal at a high chemical shift corresponding to the carbonyl carbon of the acetyl group. Other signals will correspond to the various carbon environments within the aromatic benzofuran core.[7]
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Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the ketone group. Additionally, a broad absorption band in the higher wavenumber region will indicate the O-H stretching of the hydroxyl group.
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would correspond to the compound's molecular weight of 176.17.[7]
While detailed, specific spectra are proprietary or found in databases like the SDBS (AIST Spectral DB), the predicted features provide a robust framework for structural verification.[5]
Biological Activity and Therapeutic Potential
Benzofuran scaffolds are ubiquitous in nature and are known to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antiviral, and antioxidant properties.[1][2][3] 2-Acetyl-7-hydroxybenzofuran, as a member of this class, is explored for several key biological effects.
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Anti-inflammatory and Antioxidant Properties : The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can act as a radical scavenger.[4] This antioxidant capability is often mechanistically linked to anti-inflammatory effects.[2][9] Derivatives of this compound are actively studied for their potential to treat diseases associated with oxidative stress and inflammation.[4]
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Antimicrobial and Antitumor Activity : The broader class of benzofurans has shown promise as antimicrobial and anticancer agents.[1][3] The 2-acetylbenzofuran core structure is a key pharmacophore that can be modified to enhance these activities, making it a valuable starting material for developing new therapeutic agents.[10][11]
The relationship between the compound's structure and its potential applications is visualized below.
Caption: Logical flow from structural features to biological activities and applications.
Synthesis and Reactivity
The synthesis of 2-acetylbenzofurans can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable benzofuran precursor.[12] For 2-Acetyl-7-hydroxybenzofuran, a plausible route involves the acylation of 7-hydroxybenzofuran.
The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the synthesis of 2-Acetyl-7-hydroxybenzofuran.
Generalized Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a representative procedure. Note: This is a generalized method and should be adapted and optimized based on laboratory safety standards and preliminary experiments.
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Reaction Setup : A multi-neck round-bottom flask is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The starting material, 7-hydroxybenzofuran, is added and stirred until fully dissolved.
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Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the Lewis acid catalyst (e.g., AlCl₃) from reacting with moisture, which would deactivate it.
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Catalyst Addition : The Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) is added portion-wise to the stirred solution. This step can be exothermic and may require cooling in an ice bath.
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Causality: The Lewis acid coordinates to the acetyl chloride, making the acetyl group a much stronger electrophile, which is necessary for it to attack the electron-rich benzofuran ring.
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Acylation : The reaction mixture is cooled to 0 °C. Acetyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise via an addition funnel over 30-60 minutes. The temperature is maintained at 0 °C during the addition. The reaction is then allowed to stir for several hours, with progress monitored by Thin Layer Chromatography (TLC).
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Causality: Dropwise addition at low temperature controls the exothermic reaction rate, preventing side reactions and ensuring selectivity for the desired product.
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Quenching and Workup : Once the reaction is complete, it is carefully quenched by slowly pouring it over crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes.
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Causality: The acidic workup protonates any intermediates and separates the organic product from the inorganic aluminum salts.
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Extraction : The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution (to neutralize excess acid), followed by brine.
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Causality: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase and removes impurities.
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Drying and Concentration : The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification : The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Acetyl-7-hydroxybenzofuran.
Conclusion
2-Acetyl-7-hydroxybenzofuran stands out as a compound of considerable scientific interest. Its well-defined physical and chemical properties, combined with a versatile structure, make it an important molecule for synthetic and medicinal chemists. The presence of both hydroxyl and acetyl functional groups provides a platform for creating diverse libraries of derivatives with potentially enhanced biological activities. As research continues to uncover the therapeutic potential of benzofurans, the utility of 2-Acetyl-7-hydroxybenzofuran as a key intermediate and a bioactive molecule in its own right is poised to grow, promising further advancements in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
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- 4. chemimpex.com [chemimpex.com]
- 5. 2-Acetyl-7-hydroxybenzofuran, 5G | Labscoop [labscoop.com]
- 6. 2-Acetyl-7-hydroxybenzofuran | 40020-87-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-ACETYL-7-HYDROXYBENZOFURAN | 40020-87-9 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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